2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction between an amine and an acyl chloride to yield high yields of the desired propanamide derivatives. For instance, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized using 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride . Similarly, another compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, was synthesized from a reaction between amphetamine and flurbiprofen . These methods suggest that the synthesis of 2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide would likely follow a comparable pathway, involving the appropriate amine and acyl chloride precursors.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques, including 1H-, 13C-NMR, UV, IR, HPLC, and mass spectral data . These techniques are crucial for determining the structure and purity of the synthesized compounds. The structural analysis of 2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide would similarly involve these spectroscopic methods to ensure the correct molecular structure has been obtained.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide. However, the related compounds synthesized in these studies were used in pharmacological testing and for the growth of organic crystals with potential nonlinear optical properties . These applications suggest that the compound may also undergo various chemical reactions depending on its intended use, whether in medicinal chemistry or materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds were characterized using techniques such as UV-Vis, IR, NMR, and powder XRD . These properties are essential for understanding the behavior of the compounds under different conditions and for their potential applications. For example, the electro-optic and nonlinear optical properties of N-(2-chlorophenyl)-(1-propanamide) were investigated, indicating its utility in optical applications . The physical and chemical properties of 2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide would need to be similarly analyzed to determine its suitability for various applications.
Scientific Research Applications
Synthesis and Characterization
- A study conducted by Manolov et al. (2022) synthesized a chlorine-containing ibuprofen derivative, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, analyzing it using NMR, UV, and mass spectral data (Manolov et al., 2022).
DNA Binding Investigations
- Arshad et al. (2017) synthesized three amide derivatives of dexibuprofen, studying their binding with DNA through various techniques. This research revealed significant spontaneous interaction with DNA, indicating potential biological implications (Arshad et al., 2017).
Nonlinear Optical Studies
- Naseema et al. (2012) synthesized hydrazones, including 2-(4-isobutylphenyl)-N′-[phenylmethylene] propanehydrazide, and investigated their nonlinear optical properties. The study suggests potential applications in optical devices like limiters and switches (Naseema et al., 2012).
Electrophilic Substitution Studies
- Faigl and Schlosser (1991) reported a one-pot reaction sequence leading to 2-(4-isobutylphenyl)propanoic acid, demonstrating the versatility of this compound in organic synthesis (Faigl & Schlosser, 1991).
Antimicrobial Activity
- Baranovskyi et al. (2018) synthesized arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment and evaluated their antimicrobial properties, highlighting the compound's potential in medicinal chemistry (Baranovskyi et al., 2018).
Environmental Degradation Studies
- Murdoch and Hay (2005) explored the degradation of ibuprofen (which includes the 2-(4-isobutylphenyl) moiety) by environmental bacteria, revealing insights into the environmental impact of such compounds (Murdoch & Hay, 2005).
Safety And Hazards
properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]-N-(1-phenylethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNIYEIMTLMHGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isobutylphenyl)-N-(1-phenylethyl)propanamide |
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